Ethyl 3-amino-3-(3-iodophenyl)propanoate
Description
Ethyl 3-amino-3-(3-iodophenyl)propanoate is a β-amino acid ester derivative characterized by a 3-iodophenyl substituent. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of integrin antagonists targeting pulmonary fibrosis . Its structure combines an amino group at the β-position of the propanoate backbone with a halogenated aromatic ring, which influences both physicochemical properties and biological activity. The iodine atom introduces steric bulk and enhanced lipophilicity, distinguishing it from analogs with smaller halogens (e.g., fluorine, chlorine) or alkyl groups.
Properties
IUPAC Name |
ethyl 3-amino-3-(3-iodophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENBIKADEDJCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223055 | |
| Record name | Benzenepropanoic acid, β-amino-3-iodo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502842-20-8 | |
| Record name | Benzenepropanoic acid, β-amino-3-iodo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502842-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, β-amino-3-iodo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 3-amino-3-(3-iodophenyl)propanoate typically involves:
- Construction of the 3-iodophenylpropanoate backbone
- Introduction of the amino group at the 3-position
- Esterification to form the ethyl ester
This can be achieved through multi-step sequences involving aromatic substitution, reduction, and esterification reactions.
Synthesis via Reduction of Nitro Precursors
A well-documented approach starts with 3-nitrobenzaldehyde or related nitro-substituted aromatic compounds, which undergo:
- Knoevenagel condensation with Meldrum's acid to form an intermediate nitrophenylpropanoic acid derivative
- Reduction of the nitro group to an amino group using stannous chloride in ethanol, which simultaneously esterifies the carboxylic acid to the ethyl ester
This tandem process is efficient and avoids isolation of intermediates, yielding ethyl 3-amino-3-(3-nitrophenyl)propanoate in good yield.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Knoevenagel condensation | Meldrum's acid, triethylammonium formate | Forms nitrophenylpropanoic acid intermediate |
| 2 | Reduction and esterification | Stannous chloride, ethanol | Converts nitro to amino and acid to ethyl ester simultaneously |
This method was reported with good yields and operational simplicity, highlighting the dual role of stannous chloride as a Lewis acid activating esterification.
Esterification of 3-Amino-3-(3-iodophenyl)propanoic Acid
Another route involves first synthesizing or isolating the 3-amino-3-(3-iodophenyl)propanoic acid, followed by esterification with ethanol under acidic conditions:
- The acid is refluxed with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
- The reaction proceeds through protonation of the carboxyl group, facilitating nucleophilic attack by ethanol.
- The product is purified by recrystallization or chromatography.
This classical Fischer esterification is widely used in laboratory and industrial settings for amino acid ester synthesis.
Palladium-Catalyzed Cross-Coupling and Iodination Approaches
In some synthetic schemes, the iodophenyl moiety is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling:
- Starting from 3-bromophenylpropanoate derivatives, cross-coupling with potassium vinyltrifluoroborate or phenylboronic acids is catalyzed by palladium complexes.
- Subsequent iodination is carried out using N-iodosuccinimide in the presence of acids like methanesulfonic acid in polar aprotic solvents (e.g., dimethylformamide).
- This sequence allows selective introduction of the iodine substituent at the 3-position of the phenyl ring.
The process requires careful control to avoid side reactions such as dehalogenation or homocoupling. The use of homogeneous palladium catalysts, while effective, raises concerns about metal residues and cost.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cross-coupling | Pd catalyst, K2CO3, 1-propanol | Forms vinyl or aryl substituted intermediate |
| 2 | Reduction | Pd/C catalyst, ethanol | Converts vinyl to ethyl group |
| 3 | Iodination | N-iodosuccinimide, methanesulfonic acid, DMF | Introduces iodine at 3-position on phenyl ring |
Comparative Data Table of Preparation Methods
Research Insights and Practical Notes
Solubility and Storage: Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride salts exhibit moderate solubility in aqueous and organic solvents. Stock solutions should be prepared fresh or stored at -80°C for up to 6 months to maintain stability.
Reaction Optimization: In the reduction-esterification method, ethanol serves both as solvent and esterifying agent, simplifying the process and reducing steps.
Catalyst Considerations: Palladium catalysts, while effective in cross-coupling, require rigorous purification to remove metal residues, which can be problematic in pharmaceutical applications.
Iodination Specificity: The use of N-iodosuccinimide in polar aprotic solvents with acid catalysts offers regioselective iodination, critical for obtaining the 3-iodo derivative without over-iodination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-iodophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-3-(3-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3-iodophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
- Solubility: Iodine’s hydrophobic nature reduces aqueous solubility compared to fluorine analogs. For instance, ethyl 3-amino-3-(4-fluorophenyl)propanoate has higher solubility in polar solvents due to fluorine’s electronegativity .
- Stability : Iodinated compounds may exhibit lower thermal stability compared to alkyl-substituted derivatives (e.g., 4-ethylphenyl analog ) due to weaker C–I bonds.
Commercial Availability and Purity
- Iodinated Derivatives: Limited commercial availability (e.g., CAS 502841-88-5 ) compared to fluorine or methyl analogs, which are widely accessible (e.g., Enamine Ltd ).
- Purity Standards: Most analogs are available at ≥95% purity, as seen in ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-amino-3-(3-iodophenyl)propanoate, and how can reaction conditions be optimized for yield and purity?
- Synthesis Methods :
- The compound is typically synthesized via multi-step reactions, including protection of the amino group , esterification with ethanol, and deprotection under acidic conditions. A key step involves coupling iodophenyl precursors with propanoate intermediates .
- Alternative routes include the Rodionov reaction , where aldehydes are condensed with malonic ester derivatives, followed by esterification .
- Optimization :
- Reaction conditions (e.g., solvent polarity, temperature, and catalysts like blue LED irradiation for energy transfer) significantly impact yield. Polar solvents like dimethylformamide enhance reactant solubility .
- Purity is ensured via chromatographic techniques (TLC, HPLC) and recrystallization .
Q. How is the chiral center in this compound characterized, and what analytical techniques are employed?
- Chiral Analysis :
- The (3R)-configuration is confirmed using polarimetry and chiral HPLC .
- Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, identifies diastereotopic protons and coupling patterns to verify stereochemistry .
- Spectral Data :
- Key peaks in Infrared (IR) spectroscopy (e.g., N-H stretch at ~3350 cm) and Mass Spectrometry (MS) (molecular ion at 335.8 g/mol) further validate structure .
Q. What are the typical chemical reactions undergone by this compound, and how do reaction conditions influence product distribution?
- Reactivity :
- Hydrolysis : The ester group reacts with aqueous acid/base to form carboxylic acids or salts .
- Nucleophilic Substitution : The iodine substituent can be replaced with other groups (e.g., -CN, -OH) under Pd-catalyzed coupling conditions .
- Conditional Influence :
- Solvent polarity (e.g., acetonitrile vs. toluene) and temperature control regioselectivity in substitution reactions. For example, polar aprotic solvents favor SN2 mechanisms .
Advanced Research Questions
Q. How does the introduction of iodine at the 3-position of the phenyl ring affect the compound's electronic properties and reactivity in subsequent transformations?
- Electronic Effects :
- The iodine atom exerts a strong inductive (-I) effect, polarizing the phenyl ring and activating it for electrophilic substitution. Its large atomic size also introduces steric hindrance, influencing regioselectivity in coupling reactions .
- Comparative Reactivity :
- Iodine’s lower electronegativity (vs. Cl or Br) reduces electron-withdrawing effects, making the compound more reactive in Suzuki-Miyaura couplings compared to chloro/bromo analogs .
Q. What strategies are employed to resolve contradictory data in biological activity assessments of this compound derivatives across different cell lines?
- Data Reconciliation :
- Discrepancies in IC values (e.g., LNCaP vs. PC-3 cell lines) may arise from variations in cellular uptake or metabolic pathways. Comparative metabolic profiling (e.g., LC-MS) identifies active metabolites .
- Dose-response assays under standardized conditions (e.g., serum-free media, controlled incubation times) minimize variability .
Q. How can computational methods be integrated with experimental data to predict the binding modes of this compound with biological targets?
- Computational Approaches :
- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes/receptors, leveraging the compound’s amino group for hydrogen bonding and iodophenyl moiety for hydrophobic contacts .
- Molecular Dynamics (MD) simulations assess stability of predicted complexes, with validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
